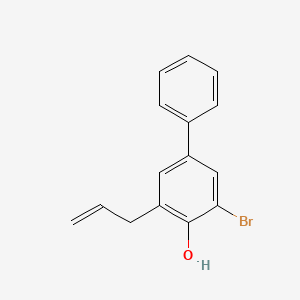
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethynyl group and a homopiperazine ring protected by a tert-butoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes ethynylation to introduce the ethynyl group at the 5-position. The homopiperazine ring is then introduced through nucleophilic substitution reactions, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Possible applications in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The homopiperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxycarbonyl-cis-3,5-dimethylpiperazine: Another piperazine derivative with different substituents.
Diamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. The combination of the pyridine and homopiperazine rings also contributes to its unique chemical and biological characteristics.
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-ethynylpyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-5-14-11-15(13-18-12-14)19-7-6-8-20(10-9-19)16(21)22-17(2,3)4/h1,11-13H,6-10H2,2-4H3 |
Clave InChI |
JHPHAAHYJBMFFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=C2)C#C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














